molecular formula C14H26N6O2 B14632007 Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] CAS No. 54904-82-4

Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]

Katalognummer: B14632007
CAS-Nummer: 54904-82-4
Molekulargewicht: 310.40 g/mol
InChI-Schlüssel: FYGUSBUFDRNHRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] typically involves the reaction of N-ethylpiperazine with appropriate diazonium salts. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like pyridine. The mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] has several scientific research applications:

Wirkmechanismus

The mechanism of action of Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazene-1,2-diylbis(piperidin-1-ylmethanone): Another piperazine derivative with similar structural features.

    (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A compound with comparable biological activities.

Uniqueness

Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] is unique due to its specific substitution pattern and the presence of the diazene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

54904-82-4

Molekularformel

C14H26N6O2

Molekulargewicht

310.40 g/mol

IUPAC-Name

4-ethyl-N-(4-ethylpiperazine-1-carbonyl)iminopiperazine-1-carboxamide

InChI

InChI=1S/C14H26N6O2/c1-3-17-5-9-19(10-6-17)13(21)15-16-14(22)20-11-7-18(4-2)8-12-20/h3-12H2,1-2H3

InChI-Schlüssel

FYGUSBUFDRNHRH-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C(=O)N=NC(=O)N2CCN(CC2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.